Product packaging for Ethyl 3-phenoxypropionate(Cat. No.:CAS No. 22409-91-2)

Ethyl 3-phenoxypropionate

Cat. No.: B1330695
CAS No.: 22409-91-2
M. Wt: 194.23 g/mol
InChI Key: TXKJOPXGYSFUNC-UHFFFAOYSA-N
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Description

Historical Context and Chemical Class Significance

Ethyl 3-phenoxypropionate belongs to the broader chemical class of phenoxypropionate esters. This class is a subset of the aryloxyphenoxypropionate (AOPP) group, which has a significant history in agricultural science. google.comnih.gov Research into aryloxyphenoxypropionic acid herbicides has been ongoing for several decades, leading to the successful commercialization of multiple compounds. google.com These herbicides are crucial for modern agriculture as they act as acetyl-CoA carboxylase (ACCase) inhibitors. google.comscispace.comacs.org ACCase is a critical enzyme in the biosynthesis of fatty acids in plants, and its inhibition leads to the disruption of cell membrane production, ultimately controlling the growth of unwanted weeds, particularly gramineous species. scispace.comacs.org

The development of AOPP herbicides like Quizalofop-p-ethyl and Fenoxaprop-p-ethyl highlights the chemical class's importance. acs.orgresearchgate.net These compounds are valued for their selectivity and systemic action, being absorbed by leaves and translocating throughout the plant. researchgate.net this compound and its structural relatives serve as important intermediates in the synthesis of these complex, high-potency herbicides. google.com For instance, the related compound ethyl 2-(4-hydroxyphenoxy) propionate (B1217596) is a crucial intermediate for herbicides such as quizalofop-ethyl (B1680411) and diclofop-methyl. google.com The historical success and established mechanism of action of the AOPP class provide a strong foundation for the continued study of its individual members. scispace.com

Current Gaps in Scholarly Understanding and Research Directions

Despite the well-established role of the aryloxyphenoxypropionate class, specific knowledge gaps exist for individual compounds like this compound. Much of the available literature focuses on the herbicidal applications of more complex derivatives rather than on the foundational ester itself. scispace.comcdnsciencepub.com Some suppliers categorize this compound as a compound for early discovery research, noting a lack of comprehensive analytical data, which suggests that its properties and potential applications are not yet fully characterized. sigmaaldrich.com

Current research is beginning to explore new dimensions of this chemical class beyond weed control. One significant research direction is the investigation of the environmental fate and toxicological profiles of these compounds. nih.gov For example, recent studies have used computational and experimental methods to explore the interactions between AOPP herbicides and estrogen receptors in aquatic organisms like zebrafish. nih.gov This indicates a growing concern and academic interest in understanding the potential endocrine-disrupting effects and broader ecological impact of this class of chemicals. nih.gov

Furthermore, the continuous evolution of weed resistance to existing herbicides necessitates the search for new active ingredients. google.com This drives research into modifying existing chemical structures, like those of phenoxypropionates, to develop novel herbicides with improved efficacy, a wider activity spectrum, and better safety profiles. google.com

Rationale for In-depth Academic Investigation of this compound

There is a strong rationale for a more profound academic investigation into this compound, driven by several key factors. Firstly, its role as a building block in chemical synthesis is paramount. It serves as a key intermediate in the creation of more complex, biologically active molecules, including potent herbicides. google.com A thorough understanding of its reactivity and properties can streamline the synthesis of new agricultural products.

Secondly, the quest for novel bioactive compounds provides a compelling reason for its study. While the AOPP class is known for herbicidal activity, related structures have been investigated for other purposes. For example, derivatives are used in the synthesis of pyrimidine-based inhibitors of cyclin-dependent kinases, suggesting potential applications in medicinal chemistry. chemicalbook.com In-depth study of this compound could uncover new biological activities or lead to the development of derivatives with unique applications.

Finally, a comprehensive investigation is warranted from an environmental science perspective. As AOPP herbicides are widely used, understanding the metabolic pathways and environmental impact of all related compounds, including intermediates like this compound, is crucial. nih.govscispace.com Research into its potential interactions with non-target organisms and its degradation pathways in the environment is essential for a complete risk assessment of the entire chemical family. nih.gov

Research Data on this compound

Table 1: Physicochemical Properties of this compound This interactive table provides key physical and chemical properties for this compound.

PropertyValueSource
IUPAC Name ethyl 3-phenoxypropanoate nih.gov
CAS Number 22409-91-2 nih.gov
Molecular Formula C₁₁H₁₄O₃ nih.gov
Molecular Weight 194.23 g/mol nih.gov
Appearance Colorless to pale yellow liquid fujifilm.com
Boiling Point 141-143 °C fujifilm.com
Melting Point 22-24 °C fujifilm.com
Solubility Insoluble in water; Miscible with ethanol (B145695) and acetone fujifilm.com
SMILES CCOC(=O)CCOC1=CC=CC=C1 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B1330695 Ethyl 3-phenoxypropionate CAS No. 22409-91-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-phenoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-13-11(12)8-9-14-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKJOPXGYSFUNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50324526
Record name Ethyl 3-phenoxypropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50324526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22409-91-2
Record name 22409-91-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406928
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-phenoxypropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50324526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Analytical Characterization of Ethyl 3 Phenoxypropionate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, a complete structural assignment for Ethyl 3-phenoxypropionate can be achieved.

Proton (¹H) NMR Spectroscopic Analysis

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment would be expected. The ethyl group would exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene protons (-O-CH₂-), arising from spin-spin coupling with each other. The two methylene groups of the propionate (B1217596) backbone would each appear as a triplet, integrating to two protons each. The protons on the phenoxy group would produce signals in the aromatic region of the spectrum, with their specific chemical shifts and splitting patterns dependent on their positions on the benzene ring.

Expected ¹H NMR Data for this compound

Protons Expected Chemical Shift (ppm) Expected Multiplicity
CH₃ (ethyl) ~1.2 Triplet
-O-CH₂- (ethyl) ~4.1 Quartet
-CH₂-C=O ~2.8 Triplet
-O-CH₂- ~4.2 Triplet

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a distinct signal would be observed for each unique carbon atom. The carbonyl carbon of the ester group would appear at the most downfield chemical shift. The carbon atoms of the ethyl group and the propionate backbone would have characteristic chemical shifts, as would the carbons of the aromatic ring in the phenoxy group.

Expected ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (ppm)
C=O (ester) ~171
-O-CH₂- (ethyl) ~60
CH₃ (ethyl) ~14
-CH₂-C=O ~35
-O-CH₂- ~64
Aromatic C-O ~158

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To confirm the assignments made from one-dimensional NMR spectra and to elucidate the connectivity of the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, this would confirm the coupling between the ethyl group's methyl and methylene protons, as well as the coupling between the adjacent methylene groups of the propionate chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals to their corresponding carbon signals, for instance, connecting the methylene proton signals of the ethyl group to the methylene carbon signal.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion of this compound. This highly accurate mass measurement allows for the determination of the elemental formula of the compound, confirming its atomic composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Mapping

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This technique provides detailed information about the structure of the molecule by revealing its characteristic fragmentation pathways. For this compound, common fragmentation patterns would likely involve the loss of the ethoxy group, cleavage of the ester bond, and fragmentation of the propionate chain and the phenoxy group. The analysis of these fragmentation patterns would provide further confirmation of the compound's structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its allowed vibrational modes. For this compound, these spectra are characterized by absorptions and scattering events corresponding to the stretching and bending of specific bonds within its functional groups: the ethyl ester, the phenoxy ether linkage, and the aromatic ring.

While a fully interpreted experimental spectrum for this compound is not widely available in public literature, its vibrational modes can be accurately predicted based on the analysis of its constituent parts and comparison with similar molecules. The key vibrational assignments are detailed below.

Carbonyl Group (C=O): The most intense and characteristic band in the IR spectrum is the C=O stretching vibration of the ester group, which is expected to appear in the range of 1730-1750 cm⁻¹. This strong absorption is a reliable indicator of the ester functionality.

Ether and Ester Linkages (C-O): The molecule contains two distinct C-O single bonds. The aryl-alkyl ether linkage (Ar-O-CH₂) typically shows a strong, characteristic asymmetric stretching band around 1240-1260 cm⁻¹. The ester C-O stretching vibrations are usually found between 1000 and 1300 cm⁻¹.

Aromatic Ring (C=C and C-H): The presence of the monosubstituted benzene ring gives rise to several characteristic bands. Aromatic C=C stretching vibrations appear as a series of medium to weak bands in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are observed as sharp, medium-intensity bands above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). Out-of-plane (OOP) C-H bending vibrations are also prominent in the 690-900 cm⁻¹ range and are indicative of the substitution pattern on the aromatic ring.

Aliphatic Chain (C-H): The ethyl and propionate portions of the molecule produce characteristic aliphatic C-H stretching bands just below 3000 cm⁻¹, typically in the 2850-2980 cm⁻¹ region. Methylene (-CH₂-) and methyl (-CH₃) bending vibrations are also present in the 1375-1470 cm⁻¹ range.

Raman spectroscopy complements IR by providing strong signals for non-polar bonds. Therefore, the aromatic C=C stretching and symmetric aliphatic C-H stretching modes are often more prominent in the Raman spectrum.

Interactive Table: Predicted Vibrational Modes for this compound
Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretch3030 - 3100MediumMedium
Aliphatic C-H Stretch2850 - 2980Medium-StrongStrong
Ester C=O Stretch1730 - 1750Very StrongMedium
Aromatic C=C Stretch1450 - 1600Medium-WeakStrong
Aliphatic C-H Bend1375 - 1470MediumMedium
Aryl Ether C-O-C Asymmetric Stretch1240 - 1260StrongWeak
Ester C-O Stretch1000 - 1300StrongMedium
Aromatic C-H OOP Bend690 - 900StrongWeak

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which govern the material's solid-state properties.

A thorough search of the scientific literature and crystallographic databases indicates that a single-crystal X-ray structure for this compound has not been reported to date. Consequently, empirical data on its solid-state conformation, crystal packing, and specific intermolecular forces (such as hydrogen bonding or π-stacking) are not available. The determination of its crystal structure would be a valuable contribution to the chemical literature, providing insight into the preferred molecular geometry in the solid phase.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatography is an essential tool for separating this compound from reaction precursors, byproducts, or other components in a mixture, as well as for assessing its purity. Both gas and liquid chromatography are highly applicable.

Given its volatility, this compound is well-suited for analysis by gas chromatography. GC separates compounds based on their boiling points and interactions with a stationary phase within a capillary column.

For routine purity analysis, a Flame Ionization Detector (FID) is commonly used due to its robustness and linear response to hydrocarbons. For unequivocal identification, especially in complex matrices, a Mass Spectrometer (MS) is the detector of choice. GC-MS provides both retention time data for quantification and a mass spectrum that serves as a molecular fingerprint for structural confirmation.

The choice of the capillary column is critical. A non-polar or mid-polarity column is typically effective. For instance, a column with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5ms) would be a standard choice, separating components primarily based on their boiling points. The closely related compound Ethyl 3-phenylpropionate has a reported Kovats retention index of 1320 on a standard non-polar column, providing an estimate for the elution behavior of this compound nih.gov.

Interactive Table: Proposed GC Method Parameters for this compound Analysis
ParameterValue / Description
Instrument Gas Chromatograph
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)
Carrier Gas Helium or Hydrogen, constant flow
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio for purity analysis)
Oven Program Initial: 100 °C, hold 2 min; Ramp: 15 °C/min to 280 °C; Hold: 5 min
Detector (Option 1) Flame Ionization Detector (FID) at 280 °C
Detector (Option 2) Mass Spectrometer (MS)
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Scan Range 40-400 m/z

High-Performance Liquid Chromatography (HPLC) is a powerful alternative for the analysis of this compound, particularly for samples that are not suitable for GC or when analyzing for non-volatile impurities. The presence of the phenoxy group provides a strong chromophore, making UV-Vis detection highly effective.

Method development typically begins with a reversed-phase (RP) approach, which separates compounds based on their hydrophobicity. A C18 (octadecylsilyl) column is the most common stationary phase for this purpose. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component (water or buffer).

For this compound, a gradient elution method, where the proportion of the organic solvent is increased over time, would be effective for separating it from both more polar and less polar impurities. The detection wavelength can be set near the absorbance maximum of the phenoxy group, typically around 270 nm, to ensure high sensitivity.

Interactive Table: Proposed HPLC Method Parameters for this compound Analysis
ParameterValue / Description
Instrument High-Performance Liquid Chromatograph
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 50% B; 2-10 min: 50% to 95% B; 10-12 min: 95% B; 12-13 min: 95% to 50% B; 13-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 270 nm
Injection Volume 10 µL

Computational Chemistry and Theoretical Studies on Ethyl 3 Phenoxypropionate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods are used to determine the electronic distribution and energy of a molecule, which in turn dictate its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. mdpi.comnih.gov It offers a favorable balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules. For Ethyl 3-phenoxypropionate, DFT calculations can predict key ground state properties. These calculations typically involve geometry optimization to find the lowest energy arrangement of atoms, followed by the calculation of various electronic descriptors. researchgate.net

Key properties that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. mdpi.com Other parameters such as electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω) can also be derived from these orbital energies to quantify the molecule's chemical behavior. mdpi.commdpi.com

Note: The values in this table are illustrative examples of data that would be generated from a DFT study.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based solely on theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate descriptions of electronic structure. While more computationally demanding than DFT, they are often used as a benchmark to validate results from less expensive methods or for systems where DFT may not be sufficiently accurate. For this compound, high-level ab initio calculations could be employed to obtain a very precise characterization of its electron correlation effects, ionization potential, and electron affinity, offering a deeper understanding of its electronic behavior.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

This compound possesses considerable conformational flexibility due to several rotatable single bonds. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations can model how the molecule explores different shapes (conformers) and how it interacts with its environment, such as solvent molecules or other chemical species.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of molecules. mdpi.com These theoretical predictions are extremely valuable for interpreting experimental spectra and can aid in structure elucidation.

For this compound, one could calculate:

Infrared (IR) Frequencies : Theoretical calculations can predict the vibrational frequencies corresponding to the stretching and bending of chemical bonds. Comparing the calculated IR spectrum with an experimental one can help assign the observed peaks to specific molecular motions. mdpi.com

Nuclear Magnetic Resonance (NMR) Chemical Shifts : The magnetic shielding around each nucleus (e.g., ¹H and ¹³C) can be calculated to predict NMR chemical shifts. researchgate.net This is a powerful tool for confirming the structure of a synthesized compound by comparing the predicted spectrum to the one obtained experimentally. nih.gov

Table 2: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for this compound

Parameter Calculated Value Typical Experimental Range
IR Frequencies (cm⁻¹)
C=O Stretch (Ester) ~1735 1735-1750
C-O-C Stretch (Ether) ~1240 1230-1270
Aromatic C-H Stretch ~3050 3000-3100
¹H NMR Chemical Shifts (ppm)
-O-CH₂- (Ethyl) ~4.2 4.0-4.4
-CH₃ (Ethyl) ~1.2 1.1-1.3
Aromatic Protons ~6.9-7.3 6.8-7.4
¹³C NMR Chemical Shifts (ppm)
C=O (Ester) ~171 170-175

Note: Calculated values are illustrative. Experimental ranges are typical for the specified functional groups.

Reaction Mechanism Elucidation via Computational Transition State Analysis

Understanding the mechanism of a chemical reaction involves characterizing the intermediates and, most importantly, the transition states that connect reactants to products. wikipedia.org Computational chemistry is an essential tool for this purpose. Using methods like DFT, researchers can map out the potential energy surface of a reaction involving this compound. nih.govmdpi.com

For example, the mechanism of its synthesis via esterification or its hydrolysis back to 3-phenoxypropionic acid and ethanol (B145695) could be investigated. The process involves locating the geometry of the transition state—the highest energy point along the reaction coordinate. wikipedia.org Once the transition state is identified, its energy can be calculated, which provides the activation energy barrier for the reaction. A lower activation energy implies a faster reaction rate. This type of analysis can explain experimental observations, predict the feasibility of different reaction pathways, and guide the design of catalysts to improve reaction efficiency. clockss.orgresearchgate.net

Structure-Activity/Property Relationship (SAR/SPR) Modeling based on Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.govresearchgate.net These models are built using a set of numerical parameters, known as molecular descriptors, which are calculated from the molecule's structure.

For a series of derivatives of this compound, a QSAR/SPR study could be performed to understand how changes in the molecular structure affect a specific outcome, such as herbicidal activity or antioxidant potential. mdpi.com Theoretical descriptors derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment, molecular surface area, volume, and various charge distributions) can be used to build these models. nih.gov

A typical QSAR/SPR workflow involves:

Generating a set of structural analogs of this compound.

Calculating a wide range of theoretical descriptors for each analog.

Measuring the desired activity or property experimentally.

Using statistical methods, such as multiple linear regression (MLR), to build a mathematical equation that relates the descriptors to the activity. nih.gov

Validating the model to ensure its predictive power. mdpi.com

Table 3: Example of Theoretical Descriptors Used in SAR/SPR Modeling

Descriptor Type Example Descriptors Potential Application
Electronic HOMO/LUMO energies, Dipole Moment, Partial Atomic Charges Modeling reactivity, protein-ligand binding affinity.
Topological Molecular Connectivity Indices, Wiener Index Correlating with physical properties like boiling point or solubility.

| Geometrical | Molecular Surface Area, Molecular Volume, Ovality | Predicting bioavailability and transport properties. |

These models are valuable in medicinal and agricultural chemistry for prioritizing which new compounds to synthesize and test, thereby saving time and resources. mdpi.comugm.ac.idresearchgate.net

Investigation of Biological Activities and Molecular Mechanisms of Ethyl 3 Phenoxypropionate

Enzyme Inhibition and Activation Studies

A thorough review of scientific literature did not yield any specific studies on the inhibitory or activatory effects of Ethyl 3-phenoxypropionate on enzymes. Consequently, there is no available data from in vitro enzymatic assays or kinetic characterizations to detail its potential as an enzyme modulator.

In Vitro Enzymatic Assays and Kinetic Characterization

No published research was identified that has performed in vitro enzymatic assays to determine the effect of this compound on enzyme activity. As such, kinetic parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) are not available for this compound.

Identification of Specific Enzyme Targets and Binding Modes

Due to the lack of research in this area, there are no identified specific enzyme targets for this compound. Computational or experimental studies to elucidate its binding modes with any potential enzyme active sites have not been reported.

Receptor Binding and Signaling Pathway Modulation

There is a notable absence of research investigating the interaction of this compound with cellular receptors and its potential to modulate signaling pathways.

Ligand-Receptor Interaction Studies

No studies were found that have investigated the binding affinity of this compound for any specific receptors. Therefore, data on its dissociation constant (Kd) or its ability to act as an agonist or antagonist at any receptor are currently unavailable.

Cellular Signaling Cascade Analysis

In the absence of any identified receptor interactions, there has been no analysis of the effect of this compound on downstream cellular signaling cascades.

Antimicrobial Activity Research and Underlying Mechanisms

No dedicated studies on the antimicrobial properties of this compound have been found in the reviewed scientific literature. There is no available data to suggest that this compound possesses significant activity against bacteria, fungi, or other microorganisms. Consequently, research into the potential underlying mechanisms of any such activity has not been undertaken.

Antibacterial Efficacy and Cell Wall/Membrane Disruption Mechanisms

Currently, there is a lack of specific research investigating the antibacterial efficacy of this compound. The scientific literature available does not provide data on its potential to inhibit bacterial growth or detail any mechanisms related to cell wall or membrane disruption.

General antibacterial mechanisms involving cell wall and membrane disruption by other chemical agents have been documented. These mechanisms often involve the inhibition of peptidoglycan synthesis, leading to a compromised cell wall structure and subsequent cell lysis. mdpi.com Other agents can directly interact with the lipid bilayer of the cell membrane, increasing its permeability and causing the leakage of essential intracellular components, which ultimately leads to bacterial death. nih.gov However, it is important to note that these mechanisms have not been specifically attributed to this compound.

Antifungal Activity and Ergosterol (B1671047) Biosynthesis Inhibition

There is no available scientific literature that specifically addresses the antifungal activity of this compound. Consequently, its potential to inhibit the growth of fungi and the underlying molecular mechanisms, such as the inhibition of ergosterol biosynthesis, remain uninvestigated.

Ergosterol is a vital component of fungal cell membranes, and its biosynthesis is a common target for many antifungal drugs. mdpi.com Inhibition of this pathway leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, which disrupts membrane integrity and function, ultimately inhibiting fungal growth. nih.govnih.gov While this is a known antifungal mechanism, there is no evidence to suggest that this compound functions in this manner.

Anti-inflammatory Pathways and Cellular Responses

The anti-inflammatory properties of this compound have not been specifically evaluated in published research. While some studies have explored the anti-inflammatory potential of other propionic acid derivatives, the cellular and molecular responses to this compound in the context of inflammation are unknown. mdpi.comnih.govnih.govmdpi.comresearchgate.net

Herbicide and Plant Growth Regulation Mechanisms

This compound belongs to the aryloxyphenoxypropionate class of herbicides. sdiarticle3.com The primary mechanism of action for this class of herbicides is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase). herts.ac.uk ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and play a vital role in plant growth and development. sdiarticle3.comherts.ac.uk By inhibiting ACCase, aryloxyphenoxypropionate herbicides disrupt the production of lipids, leading to a cessation of growth and eventual death of susceptible plant species. sdiarticle3.com

Table 1: Herbicidal Profile of Aryloxyphenoxypropionate Herbicides

FeatureDescription
Herbicide Class Aryloxyphenoxypropionate
Primary Target Acetyl-CoA carboxylase (ACCase)
Biochemical Pathway Inhibited Fatty acid biosynthesis
Primary Effect on Plants Inhibition of lipid synthesis, leading to growth cessation and cell death
Selectivity Primarily active against grass weeds

Target-Site Resistance Mechanisms in Weeds

Target-site resistance to aryloxyphenoxypropionate herbicides typically arises from mutations in the gene encoding the ACCase enzyme. nih.govunl.edu These mutations can alter the three-dimensional structure of the enzyme at the herbicide binding site, which reduces the binding affinity of the herbicide. nih.govunl.edu As a result, the enzyme can continue to function even in the presence of the herbicide, rendering the weed resistant. Different mutations within the ACCase gene can confer varying levels of resistance to different chemical families of ACCase inhibitors. unl.edu

Non-Target Site Resistance Mechanisms in Plants

Non-target site resistance involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. These mechanisms are more complex and can confer resistance to multiple herbicides with different modes of action. nih.govlatrobe.edu.au Key non-target site resistance mechanisms include:

Enhanced Metabolism: Resistant plants may exhibit an increased ability to metabolize the herbicide into non-toxic compounds. This is often mediated by enzymes such as cytochrome P450 monooxygenases and glutathione (B108866) S-transferases. frontiersin.orgnih.gov

Altered Translocation: The movement of the herbicide from the point of application to its target site within the plant may be reduced in resistant individuals. nih.govscielo.br

Sequestration: The herbicide may be sequestered in cellular compartments, such as the vacuole, preventing it from reaching the ACCase enzyme in the chloroplasts. latrobe.edu.au

Effects on Plant Physiological Processes

The inhibition of fatty acid biosynthesis by this compound and other aryloxyphenoxypropionate herbicides has profound effects on various plant physiological processes. The disruption of lipid production affects the integrity and function of cell membranes, which are crucial for maintaining cellular compartmentalization, regulating the transport of substances, and signal transduction.

A related compound, fenoxaprop-P-ethyl, has been shown to cause significant phytotoxicity in rice seedlings, leading to etiolation (yellowing of leaves), stunted growth, and in severe cases, plant death. mdpi.com These symptoms are a direct consequence of the disruption of normal cellular functions due to the lack of essential lipids. The application of safeners can sometimes mitigate these damaging effects by enhancing the crop's ability to metabolize the herbicide. mdpi.com

Investigation of this compound's Cytotoxic Mechanisms Remains Undocumented in Public Research

Despite a thorough review of scientific literature, no publicly available research studies detailing the investigation of potential cytotoxic mechanisms of this compound in cell lines have been identified. Consequently, data on its effects on cell viability, apoptosis, or the molecular pathways it may influence in cellular models are not available.

The exploration of a chemical compound's biological activities and molecular mechanisms is a fundamental aspect of biomedical research, particularly in the pursuit of novel therapeutic agents. This process typically involves a series of in vitro studies using various cell lines to determine a compound's potential to induce cell death (cytotoxicity) and to elucidate the underlying molecular pathways responsible for such effects.

Ordinarily, this section would present detailed findings from such investigations. This would include data from assays that measure cell viability, such as MTT or trypan blue exclusion assays, which quantify the extent to which a compound reduces the population of living cells. Furthermore, studies on apoptosis, or programmed cell death, would be discussed, often involving techniques like flow cytometry to detect markers of apoptotic cells.

Moreover, a comprehensive analysis would delve into the molecular mechanisms, exploring the compound's influence on specific signaling pathways, protein expression, and gene regulation within the cells. This could involve techniques such as Western blotting to analyze protein levels or qPCR to measure gene expression.

However, in the case of this compound, searches of scholarly databases and scientific journals have not yielded any studies that have undertaken this line of investigation. Therefore, there is no scientific information to report regarding its cytotoxic effects or the molecular mechanisms through which it might exert such activity in any tested cell line. The table below, which would typically be populated with experimental data, remains empty to reflect this absence of information.

Table 1: Summary of Cytotoxicity Data for this compound in Various Cell Lines

Cell Line Assay Type IC50 Value Key Findings Reference
No data available No data available No data available No data available No data available

Applications and Translational Research of Ethyl 3 Phenoxypropionate

Medicinal Chemistry: Design and Synthesis of Bioactive Derivatives

While Ethyl 3-phenoxypropionate is noted for its applications in the pharmaceutical industry, its primary role is often as an intermediate or a building block in the synthesis of more complex molecules. lookchem.com The phenoxypropionate scaffold is a recognized pharmacophore, and modifications to this core structure are a key strategy in drug discovery.

The core structure of this compound presents multiple sites for chemical modification to develop new therapeutic agents. The phenoxy ring, the propionate (B1217596) backbone, and the ethyl ester group can all be altered to modulate the molecule's pharmacological properties, such as binding affinity, selectivity, and pharmacokinetic profile. Researchers can introduce various substituents to the phenyl ring or alter the length and branching of the alkyl chain to optimize interactions with biological targets. Although specific examples detailing the modification of this compound itself are not extensively documented in current literature, the general strategy is a cornerstone of medicinal chemistry.

The ester functional group in this compound makes it an ideal candidate for prodrug strategies. A prodrug is an inactive or less active molecule that is converted into an active drug within the body through enzymatic or chemical processes. mdpi.com Ester-based prodrugs are commonly used to improve the bioavailability of drugs that have poor water solubility or permeability. mdpi.comnih.gov The ethyl ester of a parent drug can enhance its lipophilicity, facilitating absorption across biological membranes. Once absorbed, endogenous esterase enzymes can hydrolyze the ester bond, releasing the active carboxylic acid form of the drug. While this is a well-established strategy, specific applications utilizing this compound as a promoiety in currently marketed drugs are not detailed in the available research.

Agricultural Chemistry: Development of Agrochemicals and Safeners

The most significant and well-documented applications of this compound are within the agricultural sector. lookchem.com The compound is a key component in the development of modern crop protection solutions, driven by the increasing need for effective and environmentally conscious pest control methods. futuremarketreport.com

This compound belongs to the broader chemical class of aryloxyphenoxypropionates, which includes some of the most important post-emergence herbicides for controlling grass weeds. regulations.govresearchgate.net These herbicides, often referred to as "fops," function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in susceptible plants. herts.ac.uk

To enhance crop safety, these herbicides are often formulated with "safeners." Safeners are chemical agents that protect crop plants from herbicide injury without compromising the herbicide's effectiveness against target weeds. bcpc.orgawsjournal.org They typically work by stimulating the crop's natural defense mechanisms, accelerating the metabolism and detoxification of the herbicide. bcpc.org Several safeners have been developed for use with aryloxyphenoxypropionate herbicides.

Table 1: Examples of Aryloxyphenoxypropionate Herbicides and Associated Safeners

HerbicideSafenerPrimary Crop
Fenoxaprop-p-ethylMefenpyr-diethylWheat
Fenoxaprop-p-ethylIsoxadifen-ethylRice
Clodinafop-propargylCloquintocet-mexylWheat, Barley

The development of safeners like mefenpyr-diethyl and isoxadifen-ethyl has been crucial for the widespread use of potent herbicides such as Fenoxaprop-p-ethyl, ensuring selectivity and protecting yields. awsjournal.orgnih.gov

The market for this compound is significantly influenced by the agricultural industry's demand for effective pest control solutions that can ensure high crop yields. futuremarketreport.com There is a growing shift away from conventional, more toxic pesticides toward compounds with a more favorable environmental and toxicological profile. futuremarketreport.com this compound is considered a valuable alternative within integrated pest management (IPM) systems due to its effectiveness and lower environmental impact compared to some older chemical pesticides. futuremarketreport.com Its role in crop protection is driven by the need to manage pest resistance and to comply with stringent regulations on pesticide usage in many regions. futuremarketreport.com

Materials Science: Functionalization and Polymer Applications

Currently, there is limited information available in scientific literature regarding the application of this compound in the field of materials science. Its potential use in polymer synthesis or as a functionalizing agent for materials has not been a significant area of research.

It is important to distinguish this compound from structurally similar compounds such as Ethyl 3-ethoxypropionate. The latter is widely used as a high-performance solvent in the coatings, paints, and electronics industries due to its slow evaporation rate and excellent solvency for a wide range of resins. atamanchemicals.compenpet.comaalchem.com However, these applications are specific to Ethyl 3-ethoxypropionate and are not attributed to this compound. Future research may explore the potential of the phenoxy group in this compound for creating novel polymers or for modifying material surfaces, but this remains a hypothetical application at present.

Table 2: Summary of Investigated Applications for this compound

FieldApplication AreaSpecific RoleResearch Status
Medicinal Chemistry Bioactive DerivativesPotential scaffold for modificationTheoretical
Prodrug StrategiesPotential promoiety to enhance bioavailabilityTheoretical
Agricultural Chemistry AgrochemicalsIntermediate for herbicides; component in pest control formulations futuremarketreport.comEstablished
Crop ProtectionAlternative in Integrated Pest Management (IPM) systems futuremarketreport.comEstablished
Materials Science Polymer ApplicationsNot documentedNot researched
FunctionalizationNot documentedNot researched

Lack of Publicly Available Data on Specific Applications of this compound

Despite a comprehensive search of scientific literature, patent databases, and technical documentation, no specific information was found regarding the application of this compound in the synthesis of monomers for specialty polymers, the development of functional coatings and resins, its role as a building block in heterocyclic compound synthesis, or as a precursor for advanced fine chemicals.

Initial searches were complicated by the prevalence of information on structurally similar but distinct compounds, namely Ethyl 3-ethoxypropionate and Ethyl 3-phenylpropionate. To ensure accuracy, targeted searches were conducted using the specific Chemical Abstracts Service (CAS) number for this compound, 22409-91-2. However, these refined searches did not yield any data relevant to the outlined topics of translational research and applications.

This absence of information in the public domain suggests that this compound may not be a significant compound in these specific fields of research and industrial application, or its use is not widely documented in publicly accessible sources. Therefore, it is not possible to provide a detailed article on the specified applications and translational research of this compound as requested.

Conclusion and Future Research Directions

Identification of Remaining Knowledge Gaps

The most significant knowledge gap concerning Ethyl 3-phenoxypropionate is the near absence of dedicated academic research. This overarching gap encompasses several specific areas where information is lacking:

Synthesis and Characterization: While plausible synthetic routes can be proposed, there is a lack of published research detailing optimized synthesis protocols, yield analyses, and comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) for this compound.

Physicochemical Properties: Detailed experimental data on its physical and chemical properties, such as viscosity, surface tension, solvency power for various polymers, and thermal stability, are not well-documented in academic literature.

Reaction Mechanisms and Kinetics: There is no available research on the mechanisms of reactions involving this compound, either in its synthesis or its use as a reactant or intermediate. Kinetic studies of its formation or degradation are also absent.

Biological Activity and Toxicological Profile: Unlike its analogue Ethyl 3-phenylpropionate, which has been assessed for safety as a fragrance ingredient, the biological activities, metabolic pathways, and a comprehensive toxicological profile of this compound have not been reported in academic publications. scribd.comnih.govlu.senih.gov

Applications and Performance: While market reports suggest its use in industry, there is a lack of academic studies evaluating its performance in specific applications, such as a specialty solvent, a fragrance component, or as a building block in the synthesis of more complex molecules.

Proposed Future Research Avenues and Methodological Advancements

Addressing the identified knowledge gaps requires a foundational research program for this compound. Future research should be directed towards building a comprehensive scientific understanding of this compound.

Proposed Research Avenues:

Systematic Synthesis and Characterization:

A comparative study of different synthetic routes, such as the Michael addition of phenol (B47542) to ethyl acrylate (B77674) versus the esterification of 3-phenoxypropanoic acid, should be conducted to determine the most efficient and scalable method.

Detailed spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry) should be performed and the data published to establish a definitive reference for the compound.

Investigation of Physicochemical Properties:

Thorough measurement of its physical properties, including boiling point, melting point, density, viscosity, and refractive index, under various conditions.

Evaluation of its solvency characteristics for a range of polymers and resins relevant to the coatings, inks, and adhesives industries. This could be compared with the well-documented properties of Ethyl 3-ethoxypropionate. marketresearch.comdataintelo.com

Exploration of Chemical Reactivity and Applications:

Investigation into the chemical reactivity of this compound, for example, its hydrolysis under acidic and basic conditions, and its potential as a precursor for the synthesis of other valuable chemicals.

Screening for potential applications, such as a high-boiling point solvent in specialized coatings, an intermediate in the synthesis of pharmaceuticals or agrochemicals, or as a fragrance component, drawing parallels with Ethyl 3-phenylpropionate. chemicalbook.com

Computational and Mechanistic Studies:

Density Functional Theory (DFT) calculations could be employed to model its electronic structure, predict its reactivity, and elucidate the mechanisms of its formation and potential reactions.

Biological and Toxicological Evaluation:

In vitro and in vivo studies to assess its cytotoxicity, genotoxicity, and general toxicological profile.

Investigation of its biodegradability and environmental fate to understand its ecological impact.

Methodological Advancements:

The use of high-throughput screening methods could accelerate the evaluation of its properties and potential applications.

Advanced analytical techniques, such as gas chromatography-olfactometry (GC-O), could be used to systematically evaluate its potential as a fragrance ingredient.

By pursuing these research avenues, the scientific community can fill the significant knowledge gaps surrounding this compound and potentially uncover new applications for this currently understudied chemical compound.

Q & A

Q. What are the recommended analytical techniques for characterizing Ethyl 3-phenoxypropionate’s purity and structural integrity?

Methodological Answer:

  • Use nuclear magnetic resonance (NMR) spectroscopy to confirm the ester’s molecular structure, focusing on peaks corresponding to the phenoxy and propionate groups (e.g., δ 1.2–1.4 ppm for the ethyl group and δ 4.1–4.3 ppm for the ester oxygen linkage) .
  • Employ gas chromatography-mass spectrometry (GC-MS) to assess purity and detect volatile impurities, referencing retention indices and fragmentation patterns against standardized databases .
  • Infrared (IR) spectroscopy can validate functional groups, such as the ester carbonyl stretch (~1740 cm⁻¹) and aromatic C-H bonds (~3050 cm⁻¹) .

Q. How can researchers optimize the synthesis of this compound to improve yield?

Methodological Answer:

  • Test reaction conditions using acid-catalyzed esterification (e.g., sulfuric acid) under reflux, varying molar ratios of 3-phenoxypropionic acid to ethanol (1:3 to 1:5) .
  • Monitor reaction progress via thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate (4:1) to track ester formation .
  • Purify via vacuum distillation (boiling point ~250–260°C) and confirm yield using gravimetric analysis, reporting deviations >5% as potential side reactions (e.g., hydrolysis) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Use fume hoods and chemical-resistant gloves (nitrile or neoprene) to minimize inhalation and dermal exposure .
  • Store in airtight containers away from oxidizers and moisture to prevent degradation, with regular stability testing (e.g., GC-MS every 6 months) .
  • Dispose of waste via neutralization (e.g., sodium bicarbonate) followed by incineration, adhering to EPA or local regulations .

Advanced Research Questions

Q. How do conflicting literature reports on this compound’s reactivity under acidic conditions arise, and how can they be resolved?

Methodological Answer:

  • Perform controlled hydrolysis experiments at varying pH (1–5) and temperatures (25–80°C), quantifying products (3-phenoxypropionic acid and ethanol) via HPLC .
  • Analyze discrepancies by comparing solvent systems (e.g., aqueous vs. anhydrous conditions) and catalyst purity (trace metal content in acids) .
  • Use Arrhenius plots to model reaction kinetics and identify activation energy differences between studies .

Q. What mechanistic insights explain this compound’s stability in non-polar solvents versus polar aprotic solvents?

Methodological Answer:

  • Conduct solvent polarity experiments using dielectric constant ranges (e.g., hexane: ε=1.9; DMSO: ε=47.2) to measure ester degradation rates via UV-Vis spectroscopy (λ=270 nm for aromatic rings) .
  • Apply density functional theory (DFT) calculations to model solvation effects on the ester’s electron density and bond dissociation energies .
  • Validate findings with accelerated aging tests (40–60°C for 30 days) and correlate with solvent polarity indices .

Q. How can this compound’s role as a synthetic intermediate be expanded in multicomponent reactions (MCRs)?

Methodological Answer:

  • Design Ugi or Passerini reactions incorporating the ester as a carbonyl source, using catalysts like Sc(OTf)₃ or H₂O₂ to optimize stereoselectivity .
  • Analyze product diversity via high-resolution mass spectrometry (HRMS) and X-ray crystallography to confirm structural motifs .
  • Compare yields and regioselectivity with alternative esters (e.g., methyl or benzyl analogs) to identify steric/electronic advantages .

Key Methodological Considerations

  • Contradictory Data Analysis : Always cross-validate results with orthogonal techniques (e.g., NMR + GC-MS) and replicate experiments under standardized conditions .
  • Ethical Research Practices : Document raw data and negative results transparently to avoid publication bias .
  • Literature Gaps : Prioritize understudied areas like enantioselective synthesis or environmental fate analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.